Lipophilicity Advantage: Target Compound vs. Des-Methyl Analog (XLogP3-AA Comparison)
The 5-methyl group on the thiazole ring of the target compound increases its computed lipophilicity relative to the des-methyl analog, 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 1094373-88-2). The target compound exhibits an XLogP3-AA of 1.0, whereas the des-methyl analog shows a value of 0.6 [1][2]. This +0.4 log-unit shift is significant in medicinal chemistry optimization, where each 0.5 logP increment can roughly double membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 1094373-88-2): XLogP3-AA = 0.6 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025) |
Why This Matters
Higher lipophilicity can translate into better passive membrane permeability and potentially improved oral bioavailability, making this compound a preferred starting point for cell-permeable probe or lead series requiring moderate logP.
- [1] PubChem Compound Summary: 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, CID 115422779. https://pubchem.ncbi.nlm.nih.gov/compound/1553367-71-7 View Source
- [2] PubChem Compound Summary: 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, CID 43142313. https://pubchem.ncbi.nlm.nih.gov/compound/1094373-88-2 View Source
